molecular formula C8H17NO4 B1682942 N-Boc-serinol CAS No. 125414-41-7

N-Boc-serinol

Cat. No.: B1682942
CAS No.: 125414-41-7
M. Wt: 191.22 g/mol
InChI Key: JHBKBRLRYPYBLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Boc-serinol is typically synthesized by reacting serinol with di-tert-butyl dicarbonate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the same basic reaction but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-Boc-serinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines .

Comparison with Similar Compounds

Uniqueness: N-Boc-serinol is unique due to its specific structure, which makes it an ideal linker for PROTACs. Its ability to form stable linkages and its compatibility with various functional groups make it a valuable tool in chemical synthesis and drug development .

Properties

IUPAC Name

tert-butyl N-(1,3-dihydroxypropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-6(4-10)5-11/h6,10-11H,4-5H2,1-3H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBKBRLRYPYBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442706
Record name N-Boc-serinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125414-41-7
Record name N-Boc-serinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-serinol
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of dimercaptoacetyl boc-serinol (4.1 mmol) in EtOH (20 ml) was treated with 10 ml of aqueous 1 N NaOH at room temperature for 1 h. The mixture was diluted with CH2Cl2 (100 ml) and then an aqueous solution of 0.1 M iodine (4.5 mmol) is added dropwise. The reaction mixture was stirred for 2 hours at room temperature and 1 mmol of Na2S2O3 (1 M aqueous solution) was added to the reaction mixture. The organic phase was separated, washed with water (3×200 mL), dried with magnesium sulfate, and evaporated at room temperature. The crude product was chromatographed on silica gel (200 mL) using a solvent mixture of hexane and ethyl acetate (40:20) as eluent to give 1,2-dithiolane of boc-serinol.
Name
dimercaptoacetyl boc-serinol
Quantity
4.1 mmol
Type
reactant
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0 (± 1) mol
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reactant
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20 mL
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4.5 mmol
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Na2S2O3
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1 mmol
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100 mL
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Synthesis routes and methods III

Procedure details

Methanesulfonyl chloride (130 mmol) was added at 5° C. to a stirred solution of boc-serinol (40 mol) and triethylamine (25 ml) in dichloromethane (100 ml). The mixture was stirred at 5° C. for 5 h and at 20° C. for 20 h. Dichloromethane (200 ml) was added and the mixture was washed with an aqueous solution of sodium hydrogen carbonate (50 mM), dried (Na2SO4) and concentrated to dryness under vacuum. Chromatography of the residue on silicagel (1.2 L) eluting with hexane/ethyl:acetate (50:50) gave bis-(methanesulfonic acid ester) of boc-serinol.
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130 mmol
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40 mol
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25 mL
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100 mL
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200 mL
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Synthesis routes and methods IV

Procedure details

Boc—Ser(Bzl)-ol (300 mg, 1.07 mmol) was dissolved in DMF (2 ml), and NaH (50% oil suspension; 77.3 mg, 1.61 mmol) was added under ice-cooling thereto followed by stirring for 30 minutes. After addition of benzyl bromide (165 μl, 1.39 mmol), the mixture was stirred for 10 minutes under ice-cooling, and stirred for 1 hour at room temperature. Aqueous solution of 10% citric acid was added to the reaction mixture, and ethyl acetate added for extraction. The ethyl acetate layer was washed with saturated aqueous solution of sodium hydrogen carbonate, then saturated aqueous solution of NaCl, dried over magnesium sulfate, and concentrated under reduced pressure, yielding the dibenzyl derivative of Boc—Ser-ol. The Boc group of this compound was removed and sequentially coupled to Boc—Val—OH and then to Boc—Ala—OH. The Boc group of the product was removed. The product (9.5 mg, 16.9 μmol) obtained was coupled to the compound (5.7 mg, 11.1 μmol) obtained in the step 1) of the synthesis of compound (4), and the protecting groups were removed by an ordinary method, yielding compound (8) (0.5 mg) shown in Table 1 as colorless oil.
Quantity
300 mg
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2 mL
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77.3 mg
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165 μL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What are the common applications of N-Boc-serinol in materials science?

A1: this compound is frequently utilized as a chain extender in the synthesis of polyurethanes (PUs) [, , , , , , ]. This modification introduces desirable properties to the resulting PU materials, influencing their thermal stability, mechanical strength, and biocompatibility.

Q2: How does the incorporation of this compound affect the properties of polyurethanes?

A2: Studies indicate that incorporating this compound into PU formulations can lead to several beneficial outcomes:

  • Enhanced Thermal Stability: The presence of this compound contributes to an increase in the decomposition temperature (Td) of PUs, improving their resistance to thermal degradation [, ].
  • Improved Mechanical Properties: The addition of this compound can enhance the tensile strength and Young's modulus of PUs, indicating increased material strength and stiffness [, ].
  • Tunable Hydrophilicity: The presence of hydrophilic groups in this compound can contribute to the overall hydrophilicity of modified PUs, influencing their interaction with aqueous environments [].

Q3: Are there specific examples of how this compound modified PUs are being explored for biomedical applications?

A3: Yes, researchers are actively investigating the use of this compound modified PUs for various biomedical applications:

  • Tissue Engineering: this compound modified PUs are being studied for their potential in creating scaffolds for tissue engineering. Their biocompatibility and tunable properties make them attractive candidates for supporting cell growth and tissue regeneration [, ].
  • Drug Delivery: The ability to fine-tune the properties of this compound modified PUs makes them appealing for controlled drug delivery applications. Their thermosensitive behavior, for instance, can be exploited for triggered release of therapeutic agents [].

Q4: Beyond polyurethanes, has this compound been used in the synthesis of other materials?

A4: While its use in PU synthesis is prominent, this compound has also been employed in developing other materials. For example, it serves as a building block in synthesizing novel glass-ceramic scaffolds functionalized with a bioartificial blend for bone tissue engineering [].

Q5: How does this compound interact with OH radicals, and what is the significance of this reaction?

A5: Studies employing techniques like stopped-flow EPR spectroscopy and pulse radiolysis have revealed that the primary reaction pathway of this compound with OH radicals involves hydrogen abstraction from the terminal carbon atom []. Understanding these reactions is crucial for comprehending the compound's behavior in biological systems, particularly in the context of oxidative stress.

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